1-(2,2-Difluoroethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-4-fluorobenzene is an organic compound characterized by the presence of a difluoroethyl group and a fluorobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-4-fluorobenzene typically involves the introduction of the difluoroethyl group to a fluorobenzene ring. One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. This method allows for the selective introduction of the difluoroethyl group to various nucleophiles, including thiols, amines, and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation methods. The process typically requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of hypervalent iodine reagents in a metal-free environment is advantageous for industrial applications due to its cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common Reagents and Conditions
Electrophilic Reagents:
Nucleophiles: Thiols, amines, and alcohols are typical nucleophiles that react with this compound under electrophilic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, the reaction with thiols can produce difluoroethylated thiols, while reactions with amines and alcohols yield difluoroethylated amines and alcohols, respectively .
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-4-fluorobenzene has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of new drug molecules due to its ability to modulate lipophilicity and metabolic stability.
Materials Science: The compound is utilized in the development of new materials with unique properties, such as increased stability and specific interactions with other molecules.
Agrochemistry: The compound is explored for its potential use in agrochemical formulations to improve the efficacy and stability of active ingredients.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, which can enhance the binding affinity and specificity of the compound to its targets. The presence of fluorine atoms increases the acidity of the α-proton, further tuning the compound’s interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,2-Difluoroethyl)-4-methoxybenzene
- 1-(2,2-Difluoroethyl)-4-chlorobenzene
- 1-(2,2-Difluoroethyl)-4-bromobenzene
Uniqueness
1-(2,2-Difluoroethyl)-4-fluorobenzene is unique due to its specific combination of a difluoroethyl group and a fluorobenzene ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
50561-95-0 |
---|---|
Molekularformel |
C8H7F3 |
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H7F3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,8H,5H2 |
InChI-Schlüssel |
YWIMZPAIBVLBRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.